Fentanyl citrate

Descripción general

Descripción

- A diferencia del dolor crónico, que no está relacionado con el cáncer, el citrato de Fentanilo se dirige específicamente al dolor por cáncer.

- Se administra como pastilla transmucosa oral y es adecuado para adultos y adolescentes de 16 años o más .

Citrato de Fentanilo: es un que se utiliza principalmente para controlar que no se controlan adecuadamente con otros medicamentos.

Métodos De Preparación

Rutas Sintéticas: El citrato de Fentanilo se sintetiza a través de reacciones químicas. Las rutas sintéticas específicas implican la modificación de compuestos precursores para producir citrato de Fentanilo.

Condiciones de Reacción: Estas reacciones generalmente ocurren bajo condiciones controladas, con reactivos y catalizadores específicos.

Producción Industrial: La producción industrial de citrato de Fentanilo implica la síntesis a gran escala, la purificación y la formulación en la forma de dosificación transmucosa oral.

Análisis De Reacciones Químicas

Tipos de Reacciones: El citrato de Fentanilo experimenta varias reacciones, incluyendo , , y .

Reactivos Comunes: Reactivos como , , y desempeñan roles cruciales.

Productos Principales: El producto principal es el propio citrato de Fentanilo, que posee potentes propiedades analgésicas.

Aplicaciones Científicas De Investigación

Breakthrough Pain Management

Breakthrough pain is a transient exacerbation of pain that occurs despite stable and adequately controlled background analgesia. Fentanyl citrate is particularly effective in managing this type of pain:

- A multicenter study demonstrated that oral transmucosal this compound (OTFC) significantly reduced breakthrough pain intensity within minutes of administration. Patients reported faster onset of relief compared to traditional short-acting opioids .

- The study involved 62 adult cancer patients and found that 76% achieved satisfactory pain relief with a single dose of OTFC after appropriate titration .

Anesthesia

This compound is widely used in anesthesia for its rapid onset and potent analgesic properties:

- It is administered during induction and maintenance phases of anesthesia to provide analgesia without the need for higher doses of inhalational anesthetics .

- In a clinical setting, fentanyl's effects can be observed within 5 to 15 minutes post-administration, making it ideal for procedures requiring quick analgesic action .

Efficacy in Cancer Pain Management

A retrospective study evaluated the use of continuous subcutaneous infusion of fentanyl in cancer patients who experienced uncontrolled pain on other opioids. The findings indicated:

- Transitioning to fentanyl resulted in improved stability for 10 out of 17 patients who had previously experienced toxicity with other opioids .

- Patients switching from transdermal to continuous subcutaneous fentanyl maintained effective pain control without significant local toxicities .

Side Effects and Management

While this compound is effective, it can also lead to adverse effects such as respiratory depression and bradycardia:

- A case report highlighted a patient who developed severe bradycardia after transitioning from hydromorphone to transdermal fentanyl, emphasizing the importance of monitoring vital signs in palliative care settings .

- Another report discussed the successful management of a patient who misused fentanyl patches but was effectively transitioned to methadone therapy .

Comparative Efficacy Studies

Recent studies have compared various formulations of this compound:

| Formulation Type | Bioavailability | Onset Time | Duration of Action | Indications |

|---|---|---|---|---|

| Oral Transmucosal (OTFC) | Higher than traditional opioids | ~5 min | Short (~30 min) | Breakthrough cancer pain |

| Transdermal Patches | Variable | Slow (~12-24 h) | Long (up to 72 h) | Chronic pain management |

| Injectable Fentanyl | High | Rapid | Short (1-2 h) | Anesthesia induction & maintenance |

Mecanismo De Acción

- El citrato de Fentanilo se une a los receptores opioides mu en el sistema nervioso central.

- Esta unión inhibe la liberación de neurotransmisores, reduciendo la percepción del dolor.

- Las vías moleculares involucradas incluyen la señalización de proteínas G y la modulación de los canales de calcio .

Comparación Con Compuestos Similares

Características Únicas: El citrato de Fentanilo destaca por su alta potencia y rápida aparición de acción.

Compuestos Similares: Otros opioides potentes incluyen , , y .

Recuerde que el citrato de Fentanilo es un medicamento potente y su uso debe ser estrictamente supervisado por profesionales de la salud. Si tiene alguna otra pregunta, no dude en preguntar

Actividad Biológica

Fentanyl citrate is a potent synthetic opioid analgesic, primarily used for managing severe pain, particularly in cancer patients. Understanding its biological activity is crucial for optimizing its therapeutic use and minimizing adverse effects.

This compound acts primarily as an agonist at the mu-opioid receptors in the central nervous system (CNS). Upon binding to these receptors, it activates a series of intracellular signaling pathways, which leads to:

- Inhibition of adenylate cyclase , resulting in decreased cyclic AMP (cAMP) levels.

- Hyperpolarization of neurons , reducing neuronal excitability and neurotransmitter release.

- Analgesic effects , primarily by modulating pain perception and response.

The selectivity of fentanyl for mu-opioid receptors is evident from its binding affinity, with Ki values reported as follows:

Pharmacokinetics

This compound exhibits rapid absorption and onset of action, particularly in formulations like oral transmucosal this compound (OTFC). Key pharmacokinetic parameters include:

- Bioavailability : The bioavailability of OTFC is approximately 65%, compared to 47% for Actiq (another formulation) .

- Peak plasma concentration (Cmax) : Following administration, Cmax can reach up to 1.2 ng/mL after a dose of 200 µg .

- Half-life : The elimination half-life varies but is generally around 3 to 12 hours depending on the formulation and individual patient metabolism.

Clinical Efficacy

This compound has been extensively studied for its effectiveness in managing breakthrough pain (BTP) in cancer patients. Notable findings from clinical studies include:

- In a randomized controlled trial involving 62 patients, OTFC provided significant pain relief within 5 minutes, with most patients achieving adequate pain control with a single dose .

- A multicenter study demonstrated that titration of OTFC led to effective dosing without significant adverse effects, with somnolence and nausea being the most common side effects .

Case Studies

- Study on Breakthrough Pain Management :

- Pharmacokinetic Comparison :

Safety Profile

While this compound is effective for pain management, it carries risks associated with opioid use:

- Respiratory Depression : A critical concern, especially at higher doses or when combined with other CNS depressants.

- Cardiovascular Effects : Studies have shown that fentanyl can affect heart rate and rhythm; caution is advised in patients with pre-existing cardiovascular conditions .

Summary Table of Key Characteristics

| Characteristic | Value/Description |

|---|---|

| Primary Action | Mu-opioid receptor agonist |

| Bioavailability | ~65% (OTFC) |

| Cmax (200 µg dose) | Up to 1.2 ng/mL |

| Common Side Effects | Somnolence, nausea, dizziness |

| Effective Dose Range | Individualized; typically starts at lower doses |

Propiedades

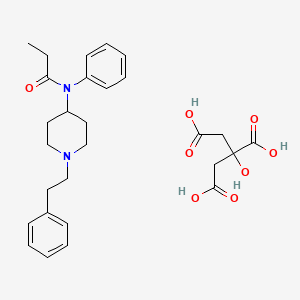

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylic acid;N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O.C6H8O7/c1-2-22(25)24(20-11-7-4-8-12-20)21-14-17-23(18-15-21)16-13-19-9-5-3-6-10-19;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-12,21H,2,13-18H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVLVTNPOHDFFCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

437-38-7 (Parent) | |

| Record name | Fentanyl citrate [USAN:USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000990738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80243933 | |

| Record name | Fentanyl citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80243933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

528.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

990-73-8 | |

| Record name | Fentanyl citrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=990-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fentanyl citrate [USAN:USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000990738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fentanyl citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80243933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fentanyl dihydrogen citrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.353 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENTANYL CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MUN5LYG46H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.